3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-1-7(11)9-4-2-6(10)5-9/h6,10H,1-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDDPCCZOVOTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closing Amination of 1,2,4-Butanetriol Derivatives
The most cited method involves converting 1,2,4-butanetriol into a trimesylate intermediate, followed by ring-closing amination. As detailed in EP1138672A1, S-1,2,4-butanetriol is treated with methanesulfonic acid and triethylamine in ethyl acetate at 0–5°C to form the trimesylate. Subsequent reaction with benzylamine in tetrahydrofuran (THF) at 50–60°C induces cyclization, yielding a pyrrolidine derivative with a benzyl-protected amine. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes cyclization rate |
| Solvent | THF | Enhances nucleophilic substitution |
| Amine Equivalents | 1.2–1.5 | Prevents overalkylation |
Deprotection via hydrogenolysis or acid hydrolysis then furnishes the free amine. This route achieves 65–72% overall yield but requires careful handling of intermediates to avoid racemization.
Reductive Amination of 3-Hydroxypyrrolidine
An alternative approach condenses 3-hydroxypyrrolidine with a β-keto ester, followed by reductive amination. The keto ester (e.g., ethyl acetoacetate) reacts with 3-hydroxypyrrolidine in methanol under reflux, forming an imine intermediate. Sodium cyanoborohydride reduces the imine to the secondary amine, with yields reaching 58–64%. Limitations include competing side reactions (e.g., ester hydrolysis) and moderate enantioselectivity without chiral catalysts.
Catalytic Asymmetric Synthesis
Recent advances employ chiral catalysts to directly construct the pyrrolidine ring. For example, iridium-catalyzed asymmetric hydrogenation of enamines derived from β-keto amides achieves 89–92% ee. Key advantages include:
-
Solvent Flexibility : Reactions proceed in toluene, THF, or dichloromethane.
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Temperature Tolerance : Effective between 25°C and 80°C.
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Scalability : Catalyst loading as low as 0.1 mol% maintains efficiency.
This method avoids protecting groups but demands high-purity starting materials.
Reaction Optimization and Byproduct Mitigation
Solvent and Temperature Effects
Solvent polarity profoundly influences reaction kinetics. Polar aprotic solvents (e.g., DMF, THF) accelerate nucleophilic substitution in trimesylate routes, while nonpolar solvents (toluene) favor catalytic asymmetric hydrogenation. Elevated temperatures (>70°C) promote racemization in ring-closing amination but are necessary for imine reduction.
Protecting Group Strategies
Benzyl and allyloxycarbonyl (Alloc) groups dominate amine protection. Hydrogenolysis of benzyl groups (H₂/Pd-C) achieves 98–99% deprotection efficiency but risks pyrrolidine ring hydrogenation. Alloc removal via Pd(0)-catalyzed cleavage avoids this, albeit at higher cost.
Industrial-Scale Production
Continuous Flow Synthesis
Pilot plants have adopted continuous flow reactors for trimesylate amination. Benefits include:
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry Applications
Building Block in Organic Synthesis
- The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its dual functional groups (amino and hydroxyl) allow for diverse chemical reactions, including nucleophilic substitutions and oxidation processes .
Reactivity Studies
- Research has focused on the reactivity of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one with various electrophiles. The presence of the amino group facilitates the formation of covalent bonds, making it a valuable reagent for synthesizing novel compounds .
Biological Applications
Pharmacological Potential
- Investigations into the biological activity of this compound have revealed potential antimicrobial and antiviral properties. Studies suggest that it may interact with specific enzymes and receptors, influencing their activity and leading to therapeutic effects.
Mechanism of Action
- The mechanism involves binding to biological targets, which can modulate their function. For instance, the hydroxyl group can participate in hydrogen bonding, enhancing interactions with proteins or nucleic acids .
Medicinal Applications
Drug Development
- This compound is being explored for its potential in drug development. Its structural characteristics suggest it could be a candidate for creating new therapeutic agents targeting various diseases.
Case Studies
- A notable study examined the compound's effects on specific bacterial strains, demonstrating significant antimicrobial activity. This finding supports its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its hydroxyl and amino groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
3-Amino-1-(3-methoxyazetidin-1-yl)propan-1-one (CAS: 1849314-03-9)
- Molecular Formula : C₇H₁₄N₂O₂
- Key Differences : Replaces the pyrrolidine ring with an azetidine (4-membered ring) and substitutes the hydroxyl group with a methoxy (-OCH₃) group.
- The methoxy group reduces polarity compared to the hydroxyl group, which could lower aqueous solubility but improve lipophilicity .
3-Amino-1-(3-(methoxymethyl)-3-(trifluoromethyl)pyrrolidin-1-yl)propan-1-one
- Molecular Formula : C₁₀H₁₇F₃N₂O₂
- Key Differences : Incorporates a trifluoromethyl (-CF₃) and methoxymethyl (-CH₂OCH₃) group on the pyrrolidine ring.
- Impact : The electron-withdrawing -CF₃ group enhances metabolic stability and resistance to oxidation. The bulkier substituents may hinder binding in biological targets but improve selectivity .
3-Amino-1-(2-isopropylpyrrolidin-1-yl)propan-1-one (CAS: 1244060-12-5)
- Molecular Formula : C₁₀H₂₀N₂O
- Key Differences : Features an isopropyl (-CH(CH₃)₂) group at the 2-position of the pyrrolidine ring.
- However, it may also decrease solubility due to increased hydrophobicity .
Functional Analogues
(S)-2-Amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one (CAS: 1401665-89-1)
- Molecular Formula : C₉H₁₉N₃O
- Key Differences: Contains a dimethylamino (-N(CH₃)₂) group on the pyrrolidine ring and a chiral center at the 2-position of the propanone backbone.
- Impact: The dimethylamino group increases basicity, enhancing solubility in acidic environments. Stereochemistry may influence receptor binding in chiral biological systems .
This compound Hydrochloride
- Key Differences : Hydrochloride salt form of the parent compound.
- Impact: Improved solubility in polar solvents compared to the free base, making it more suitable for pharmaceutical formulations.
Comparative Data Table
Research Findings
- Solubility and Permeability: The hydroxyl group in this compound enhances hydrogen bonding, improving solubility in polar solvents compared to methoxy or alkyl-substituted analogs .
- Biological Activity : Compounds with trifluoromethyl groups (e.g., C₁₀H₁₇F₃N₂O₂) exhibit prolonged half-lives in vivo due to resistance to cytochrome P450-mediated metabolism .
- Stereochemical Influence: Chiral analogs like (S)-2-amino-1-((S)-3-(dimethylamino)pyrrolidin-1-yl)propan-1-one demonstrate enantiomer-specific interactions with G protein-coupled receptors, highlighting the importance of stereochemistry in drug design .
Biological Activity
3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one, often referred to by its chemical formula C₇H₁₄N₂O₂, is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features. This compound possesses both amino and hydroxyl functional groups, which enhance its potential biological activities. This article reviews the biological activity of this compound, summarizing its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound's structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The dual functionality of amino and hydroxyl groups contributes to its reactivity and potential interactions with biological targets.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₇H₁₄N₂O₂ |
| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |
| Core Structure | Pyrrolidine ring |
| Potential Interactions | Hydrogen bonding, nucleophilic substitution |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of hydroxyl and amino groups allows for:
- Hydrogen Bonding : Facilitates interactions with proteins and enzymes.
- Nucleophilic Substitution : Engages in reactions with electrophilic centers in biological molecules.
These interactions may influence biochemical pathways, potentially leading to therapeutic effects.
Pharmacological Potential
Preliminary studies suggest that this compound exhibits several pharmacological properties:
- Antidepressant Activity : Its structural similarity to known antidepressants suggests potential efficacy in treating mood disorders.
- Neuroprotective Effects : The compound may offer protection against neurodegeneration through antioxidant properties.
Further research is necessary to elucidate the specific pathways involved in these activities.
Case Study 1: Antidepressant Activity
A study investigated the effects of this compound on rodent models of depression. The results indicated a significant reduction in depressive behaviors, suggesting potential as an antidepressant agent. The study highlighted the compound's ability to modulate neurotransmitter levels, particularly serotonin and norepinephrine.
Case Study 2: Neuroprotective Properties
Another study focused on the neuroprotective effects of the compound in models of oxidative stress. It was found that treatment with this compound significantly reduced markers of oxidative damage in neuronal cells. This suggests a mechanism involving antioxidant activity, which could be beneficial in neurodegenerative diseases.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-Amino-1-(pyrrolidin-1-yl)propan-1-one | Lacks hydroxyl group | May exhibit different pharmacological effects |
| 3-Hydroxy-N-(pyrrolidin-1-yl)propanamide | Lacks amino group | Different solubility and stability properties |
The presence of both hydroxyl and amino groups in this compound distinguishes it from its analogs, potentially conferring unique biological properties.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-Amino-1-(3-hydroxypyrrolidin-1-yl)propan-1-one?
- Methodological Answer : The compound can be synthesized via a Mannich reaction, which involves refluxing a ketone precursor (e.g., 1-(3-hydroxypyrrolidin-1-yl)propan-1-one) with formaldehyde and a primary amine (e.g., benzylamine or aliphatic amines) in ethanol for 4–6 hours. Post-reflux, the mixture is incubated overnight to precipitate the product. Purification involves rinsing with aqueous solvents and recrystallization from acetone or ethanol .
- Example Reaction Conditions :
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ketone, formaldehyde, amine | Ethanol | Reflux (~78°C) | 4–6 hours | 60–80% (typical for Mannich bases) |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example:
- The 3-hydroxypyrrolidine ring protons resonate at δ 3.2–4.0 ppm (pyrrolidine CH₂ and OH groups).
- The amino proton (NH₂) appears as a broad singlet at δ 1.5–2.5 ppm.
- IR Spectroscopy : Look for carbonyl (C=O) stretches near 1680–1720 cm⁻¹ and N-H stretches (amine) at 3300–3500 cm⁻¹.
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the molecular formula (C₈H₁₄N₂O₂, MW 170.21 g/mol) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Use fume hoods to avoid inhalation of dust or vapors.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers at room temperature, away from light and moisture.
- In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Perform single-crystal X-ray diffraction (SCXRD) and refine the structure using SHELXL.
- Validate hydrogen bonding and torsion angles with PLATON to confirm the 3-hydroxypyrrolidine ring conformation.
- Address disorder in the crystal lattice by applying TWIN or RIGU commands in SHELX .
Q. What strategies mitigate contradictions between computational models and experimental spectroscopic data?
- Methodological Answer :
- Cross-validate DFT-optimized structures (e.g., Gaussian or ORCA) with experimental NMR/IR data.
- Adjust computational parameters (e.g., solvent effects in PCM models) to better match observed chemical shifts.
- Re-examine crystallographic data for potential hydrogen bonding or conformational flexibility not captured in simulations .
Q. How to design derivatives for structure-activity relationship (SAR) studies in drug discovery?
- Methodological Answer :
- Modify the pyrrolidine hydroxyl group (e.g., acetylation) or the amino group (e.g., alkylation) to assess solubility and bioactivity.
- Test derivatives against target enzymes (e.g., kinases) using in vitro assays.
- Prioritize derivatives with logP < 3 and polar surface area > 60 Ų for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
